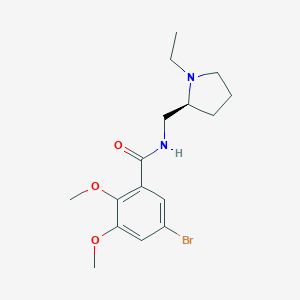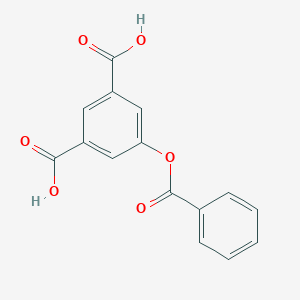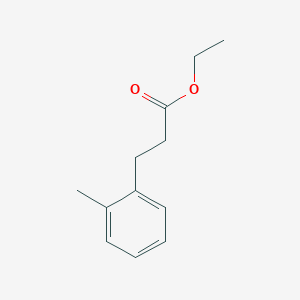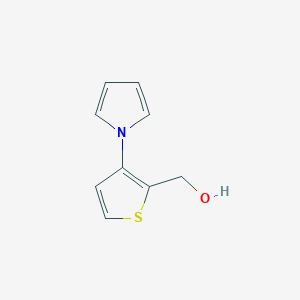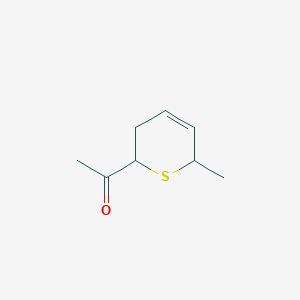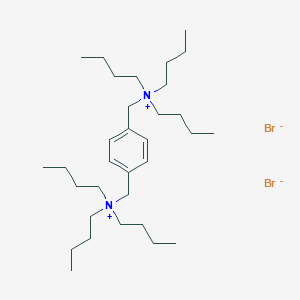
3-Methoxy-N,N'-diaminophthalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-N,N'-diaminophthalamide, also known as MDP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. MDP is a derivative of phthalamide, which is a widely used chemical in the pharmaceutical industry. MDP has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism Of Action
The exact mechanism of action of 3-Methoxy-N,N'-diaminophthalamide is not fully understood. However, studies have shown that 3-Methoxy-N,N'-diaminophthalamide can induce apoptosis in cancer cells by activating the caspase pathway. 3-Methoxy-N,N'-diaminophthalamide can also inhibit the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical And Physiological Effects
3-Methoxy-N,N'-diaminophthalamide has been shown to have a range of biochemical and physiological effects. Studies have shown that 3-Methoxy-N,N'-diaminophthalamide can inhibit the growth of cancer cells, induce apoptosis, and inhibit inflammation. 3-Methoxy-N,N'-diaminophthalamide has also been shown to have antioxidant properties, which can protect cells from oxidative stress. Additionally, 3-Methoxy-N,N'-diaminophthalamide has been shown to have anti-angiogenic properties, which can inhibit the formation of new blood vessels.
Advantages And Limitations For Lab Experiments
3-Methoxy-N,N'-diaminophthalamide has several advantages for lab experiments. It is a relatively stable compound, making it easy to store and handle. 3-Methoxy-N,N'-diaminophthalamide is also readily available, and its synthesis method is well-established. However, 3-Methoxy-N,N'-diaminophthalamide has some limitations for lab experiments. Its solubility in water is limited, which can make it difficult to work with in aqueous solutions. Additionally, 3-Methoxy-N,N'-diaminophthalamide can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 3-Methoxy-N,N'-diaminophthalamide. One potential direction is the development of 3-Methoxy-N,N'-diaminophthalamide-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the study of 3-Methoxy-N,N'-diaminophthalamide's mechanism of action, which can provide insights into its potential applications. Additionally, the development of new synthesis methods for 3-Methoxy-N,N'-diaminophthalamide can improve its availability and reduce its cost. Finally, the study of 3-Methoxy-N,N'-diaminophthalamide's effects on other physiological processes can provide new avenues for research.
Conclusion:
In conclusion, 3-Methoxy-N,N'-diaminophthalamide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. 3-Methoxy-N,N'-diaminophthalamide has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively. 3-Methoxy-N,N'-diaminophthalamide has several advantages for lab experiments, including its stability and availability, but it also has limitations, such as its limited solubility and toxicity at high concentrations. The study of 3-Methoxy-N,N'-diaminophthalamide's future directions can provide new insights into its potential applications and improve its availability and cost-effectiveness.
Synthesis Methods
3-Methoxy-N,N'-diaminophthalamide can be synthesized through various methods, including the reaction of 3-methoxyphthalic anhydride with ammonia and hydrazine hydrate. This method involves the addition of ammonia to the anhydride, followed by the addition of hydrazine hydrate to the resulting product. The reaction takes place under reflux conditions, and the product is obtained through recrystallization. Another method involves the reaction of 3-methoxyphthalic anhydride with hydrazine hydrate and ammonium acetate. This method produces 3-Methoxy-N,N'-diaminophthalamide as a white crystalline solid with a high yield.
Scientific Research Applications
3-Methoxy-N,N'-diaminophthalamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of 3-Methoxy-N,N'-diaminophthalamide is in the field of cancer research. Studies have shown that 3-Methoxy-N,N'-diaminophthalamide can inhibit the growth of cancer cells by inducing apoptosis or programmed cell death. 3-Methoxy-N,N'-diaminophthalamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
CAS RN |
103724-37-4 |
|---|---|
Product Name |
3-Methoxy-N,N'-diaminophthalamide |
Molecular Formula |
C9H12N4O3 |
Molecular Weight |
224.22 g/mol |
IUPAC Name |
3-methoxybenzene-1,2-dicarbohydrazide |
InChI |
InChI=1S/C9H12N4O3/c1-16-6-4-2-3-5(8(14)12-10)7(6)9(15)13-11/h2-4H,10-11H2,1H3,(H,12,14)(H,13,15) |
InChI Key |
GNTXGAAFFYOMLW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1C(=O)NN)C(=O)NN |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)NN)C(=O)NN |
Other CAS RN |
103724-37-4 |
synonyms |
3-methoxy-N,N'-diaminophthalamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



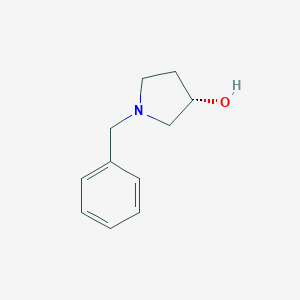
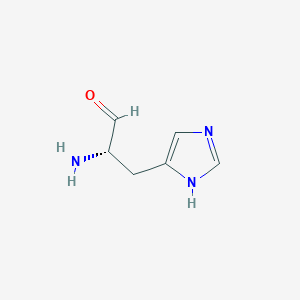
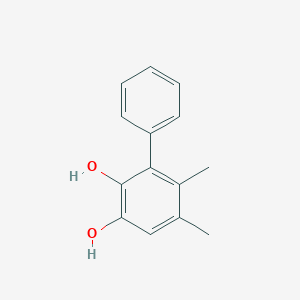
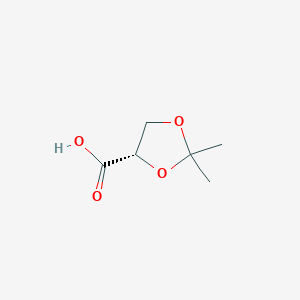
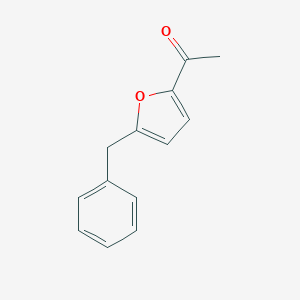
![4-(4-Methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B8682.png)
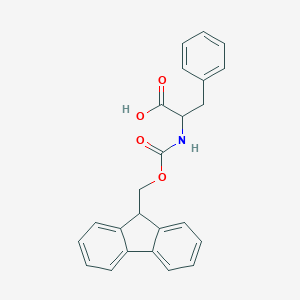
![3-Hydroxy-2-[(5-oxo-1-cyclopenten-1-yl)methyl]-2-cyclohexen-1-one](/img/structure/B8687.png)
